Ammonium sulfate

Übersicht

Beschreibung

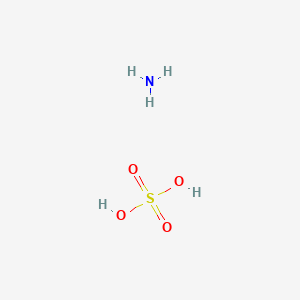

Ammonium sulfate, with the chemical formula (NH₄)₂SO₄, is an inorganic salt that is widely used in various industries. It is primarily known for its role as a soil fertilizer, providing essential nitrogen and sulfur nutrients to plants . This compound appears as a white crystalline solid and is highly soluble in water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ammoniumsulfat wird typischerweise durch Reaktion von Ammoniak mit Schwefelsäure synthetisiert. Die Reaktion kann wie folgt dargestellt werden: [ 2NH₃ + H₂SO₄ \rightarrow (NH₄)₂SO₄ ] Dieser Prozess beinhaltet die Einleitung einer Mischung aus Ammoniakgas und Wasserdampf in einen Reaktor, der eine gesättigte Lösung von Ammoniumsulfat und eine kleine Menge an freier Schwefelsäure bei etwa 60°C enthält .

Industrielle Produktionsmethoden:

Nebenprodukt der Caprolactam-Produktion: Ammoniumsulfat wird häufig als Nebenprodukt bei der Herstellung von Caprolactam, einem Vorläufer von Nylon, hergestellt.

Koksofengas: Eine weitere Methode beinhaltet die Reaktion von Ammoniak aus Koksofengas mit Schwefelsäure.

Gipsmethode: Ammoniumsulfat kann auch aus Gips (Calciumsulfatdihydrat) hergestellt werden, indem es mit Ammoniumcarbonat umgesetzt wird.

Analyse Chemischer Reaktionen

Ammoniumsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion:

Zersetzung: Beim Erhitzen über 250°C zersetzt sich Ammoniumsulfat zu Ammoniumhydrogensulfat und Ammoniak. [ (NH₄)₂SO₄ \rightarrow (NH₄)HSO₄ + NH₃ ]

Substitution:

Reaktion mit Basen: Ammoniumsulfat reagiert mit starken Basen wie Natriumhydroxid unter Bildung von Ammoniakgas. [ (NH₄)₂SO₄ + 2NaOH \rightarrow 2NH₃ + Na₂SO₄ + 2H₂O ]

Häufige Reagenzien und Bedingungen:

Schwefelsäure: Wird bei der Synthese von Ammoniumsulfat verwendet.

Ammoniak: Reagiert mit Schwefelsäure unter Bildung von Ammoniumsulfat.

Wärme: Zersetzungsreaktionen treten bei erhöhten Temperaturen auf.

Hauptprodukte:

Ammoniak: Wird bei der Zersetzung und bei Reaktionen mit Basen gebildet.

Ammoniumhydrogensulfat: Wird bei der Zersetzung gebildet.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Use

Ammonium sulfate is primarily utilized as a nitrogen (N) and sulfur (S) fertilizer. It is particularly effective in alkaline soils where it helps lower soil pH and provides essential nutrients for plant growth. Its nitrogen content (approximately 21%) makes it a valuable source of readily available nitrogen for crops, especially in rice paddies where nitrate fertilizers are less effective due to denitrification losses .

Table 1: Nutritional Content of this compound

| Nutrient | Percentage |

|---|---|

| Nitrogen | 21% |

| Sulfur | 24% |

Adjuvant in Herbicides

This compound is also used as an adjuvant in agricultural sprays, enhancing the efficacy of water-soluble herbicides such as glyphosate and 2,4-D. It helps bind calcium and iron cations present in water, improving herbicide absorption by plants .

Case Study: Cotton Production

A study demonstrated that applying this compound along with foliar sprays of amino acids significantly increased cotton yield. The combination resulted in taller plants and a higher number of bolls per plant, ultimately enhancing seed cotton yield and fiber quality .

Laboratory Applications

Protein Purification

In laboratory settings, this compound is widely used for protein precipitation. The process involves increasing the ionic strength of a solution to reduce protein solubility, facilitating the separation of proteins from other components. This method is crucial for purifying enzymes and other biomolecules without denaturing them .

Table 2: Protein Precipitation Using this compound

| Protein Type | Precipitation Concentration (%) | Yield (%) |

|---|---|---|

| Enzyme A | 30% | 85% |

| Enzyme B | 50% | 90% |

| Enzyme C | 70% | 75% |

Industrial Applications

Food Additive

This compound is used as a food additive in fermentation processes. Studies have shown that it can influence microbial growth and enzyme activity, although its chronic toxicity has been investigated in animal studies without significant carcinogenic effects .

Environmental Impact Studies

Research indicates that repeated application of this compound can alter soil microbial communities and reduce soil pH, which can impact plant health and nutrient uptake over time. For example, its co-exposure with pesticides like dinotefuran significantly impeded degradation rates, raising concerns about environmental safety .

Toxicological Insights

While this compound has beneficial applications, its toxicity must be considered. A case study involving accidental ingestion highlighted severe metabolic acidosis and neurological symptoms in animals exposed to high doses . This emphasizes the need for careful handling and application rates to mitigate risks.

Wirkmechanismus

Ammonium sulfate exerts its effects primarily through the release of ammonium ions (NH₄⁺) and sulfate ions (SO₄²⁻) in aqueous solutions. These ions play crucial roles in various biochemical and physiological processes:

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Ammoniumsulfat kann mit anderen Stickstoff- und Schwefeldüngern verglichen werden:

Ähnliche Verbindungen:

Ammoniumnitrat (NH₄NO₃): Liefert Stickstoff, aber keinen Schwefel.

Harnstoff (CO(NH₂)₂): Ein Stickstoffdünger mit höherem Stickstoffgehalt, aber ohne Schwefel.

Ammoniumthiosulfat ((NH₄)₂S₂O₃): Enthält sowohl Stickstoff als auch Schwefel, jedoch in unterschiedlichen Anteilen.

Einzigartigkeit:

Ausgewogener Nährstoffgehalt: Ammoniumsulfat liefert sowohl Stickstoff als auch Schwefel, was es besonders wertvoll für Pflanzen macht, die diese Nährstoffe benötigen.

Bodensäurebildung: Seine saure Natur trägt dazu bei, den pH-Wert von alkalischen Böden zu senken, wodurch die Nährstoffverfügbarkeit verbessert wird.

Ammoniumsulfat zeichnet sich durch seine doppelte Nährstoffversorgung und seine Fähigkeit aus, die Bodenbedingungen zu verbessern, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Anwendungen macht.

Biologische Aktivität

Ammonium sulfate is a widely used chemical compound in various fields, including agriculture, food production, and biochemistry. Its biological activity has been the subject of numerous studies, revealing both beneficial and potentially harmful effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound when used in specific contexts. For instance, a study demonstrated that fractions of extracellular matrix (ECM) precipitated with this compound exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The protein concentrations of these fractions were significant, with UBM-ECM pellets showing approximately 80 mg/mL at 60% saturation .

Table 1: Antibacterial Activity of this compound Fractions

| Fraction Type | Saturation (%) | Protein Concentration (mg/mL) | Antibacterial Activity |

|---|---|---|---|

| UBM-ECM | 60 | 80 | Strong against E. coli and S. aureus |

| L-ECM | 40 | 50 | Moderate |

| L-ECM | 60 | 10 | Weak |

This suggests that this compound can facilitate the extraction of antimicrobial peptides from biological samples, enhancing their antibacterial properties.

2. Toxicological Studies

While this compound has beneficial applications, it also poses risks when ingested in large quantities. A case study reported a fatal intoxication incident involving an elderly woman who consumed a solution containing this compound. Autopsy results indicated elevated levels of ammonium and sulfate ions in her serum, leading to severe metabolic acidosis and respiratory failure .

Case Study: this compound Intoxication

- Subject : 85-year-old female

- Symptoms : Mydriasis, convulsions, respiratory failure

- Toxic Dose : Approximately 1500 mg/kg

- Findings : Significant increases in serum ammonium and sulfate ions; EEG showed patterns consistent with hyperammonemia.

3. Chronic Toxicity and Carcinogenicity

Long-term studies on the effects of dietary this compound have been conducted using Fisher 344 rats. These studies revealed that while high doses (3.0% in diet) led to increased kidney and liver weights, there were no significant effects on survival rates or tumor incidences over a two-year period . The no-observed-adverse-effect level (NOAEL) was determined to be 0.6%, equivalent to approximately 256 mg/kg body weight per day.

Table 2: Chronic Toxicity Study Results

| Diet Concentration (%) | Kidney Weight Increase | Liver Weight Increase | Tumor Incidence |

|---|---|---|---|

| 0 | Baseline | Baseline | None |

| 0.1 | Not significant | Not significant | None |

| 0.6 | Not significant | Not significant | None |

| 3.0 | Significant | Significant | None |

4. Effects on Biosynthesis

This compound also plays a crucial role in promoting the biosynthesis of antibiotics such as neomycin B in Streptomyces fradiae. A study found that the addition of this compound at a concentration of 60 mM significantly enhanced cell growth and antibiotic production by altering gene expression related to nitrogen assimilation and secondary metabolite biosynthesis .

Table 3: Gene Expression Changes Induced by this compound

| Condition | Total Genes Expressed | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| Without (NH₄)₂SO₄ | 5902 | - | - |

| With 60 mM (NH₄)₂SO₄ | - | 651 | 229 |

Eigenschaften

IUPAC Name |

diazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S, (NH4)2SO4 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ammonium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029704 | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium sulfate is a white odorless solid. Sinks and dissolves in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White powder, shining plates or crystalline fragments, White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO] | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, insoluble in ethanol, In water, 76.4 g/100 g water at 25 °C, In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C, In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C, Insoluble in acetone, ethanol, Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.78 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.77 g/cu cm | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure of saturated solution: 0.901 kPa at 10 °C; 1.319 kPa at 15 °C; 1.871 kPa at 20 °C; 2.573 kPa at 25 °C; 3.439 kPa at 30 °C; 4.474 kPa at 35 °C | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Today`s commercial ammonium sulfate is generally of high purity (> 99 %), with a water content of < or = 0.2% w/w, heavy metals < or = 5 mg/kg and iron < or = 5 mg/kg, and free acid < or = 0.01% w/w. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or brown orthorhombic crystals, Orthorhombic crystals or white granules, Brownish gray to white crystals according to degree of purity | |

CAS No. |

7783-20-2, 68081-96-9, 68187-17-7 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C6-10-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU46BAM238 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

280 °C (decomposes) | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.